molecular formula C11H10OS B8579299 1-Propanone,1-benzo[b]thien-4-yl-

1-Propanone,1-benzo[b]thien-4-yl-

Cat. No. B8579299
M. Wt: 190.26 g/mol
InChI Key: IZVCGIDKDUMFKQ-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

Approximately 3 ml of a solution of 4-bromobenzo[b]thiophene (1.85 g; prepared in a manner similar to that described in Bull. Soc. Chim. Fr., 1966, 111, 3667-3674) in tetrahydrofuran (20 ml) was added under nitrogen to a mixture of magnesium turnings (0.22 g) and tetrahydrofuran (2 ml). Two crystals of iodine were added and heat was applied to initiate the reaction. The remainder of the 4-bromobenzo[b]thiophene solution was added at reflux temperature over 20 minutes, the mixture was heated under reflux for 10 minutes, then it was cooled to ambient temperature. A solution of N-methoxy-N-methylpropionamide (1.01 g) in tetrahydrofuran (10 ml) was added, the mixture was heated under reflux for 30 minutes, then it was cooled to ambient temperature and quenched by the addition of 2M hydrochloric acid (25 ml). The mixture was allowed to stand at ambient temperature for 18 hours, then the tetrahydrofuran was removed in vacuo, the residue was diluted with water (50 ml) and the product was extracted into ethyl acetate (50 ml). The extract was washed with saturated aqueous sodium chloride solution (2×50 ml), dried (Na2SO4), and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using a 97:3 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-4-yl)propan-1-one (0.615 g) as a colourless oil which was used without further purification.
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.01 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.22 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Mg].II.CON(C)[C:17](=[O:20])[CH2:18][CH3:19]>O1CCCC1>[S:7]1[CH:8]=[CH:9][C:10]2[C:2]([C:17](=[O:20])[CH2:18][CH3:19])=[CH:3][CH:4]=[CH:5][C:6]1=2

Inputs

Step One
Name
solution
Quantity
3 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2SC=CC21
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2SC=CC21
Step Five
Name
Quantity
1.01 g
Type
reactant
Smiles
CON(C(CC)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0.22 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 2M hydrochloric acid (25 ml)
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate (50 ml)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride solution (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica using
ADDITION
Type
ADDITION
Details
a 97:3 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.615 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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